![molecular formula C7H9N B1584814 2,3-Dimethylpyridine CAS No. 583-61-9](/img/structure/B1584814.png)
2,3-Dimethylpyridine
Overview
Description
2,3-Dimethylpyridine, also known as 2,3-Lutidine, is a dimethyl derivative of pyridine . It shares the same molecular weight of 107.16 g/mol and the chemical formula C7H9N with other lutidines .
Synthesis Analysis
The synthesis of this compound involves mixing this compound-N-oxide with thickened sulfuric acid to form a mixed solution, and then dropwise adding the sulfuric acid solution of potassium nitrate to the mixed solution under the condition that the temperature ranges from -10 DEG C to 20 DEG C .Molecular Structure Analysis
The molecular geometries, normal mode frequencies, intensities, and corresponding infrared assignments of monomeric and dimeric this compound were investigated at the density functional theory (DFT)-B3LYP level using the 6-311+G (d, p) basis set .Chemical Reactions Analysis
The chemical properties of this compound resemble those of pyridine, although the presence of the methyl groups may prohibit some of the more straightforward reactions .Physical And Chemical Properties Analysis
This compound has a refractive index of 1.508, a boiling point of 162-163 °C, a melting point of -15 °C, and a density of 0.945 g/mL at 25 °C .Scientific Research Applications
Adsorption Behavior
2,3-Dimethylpyridine (2,3-DMP) exhibits significant adsorption characteristics. Wandlowski and Kretschmer (1986) investigated its adsorption behavior using electrocapillary curves and differential capacity measurements. They found that 2,3-DMP is adsorbed in two states, with the perpendicular state II showing limitations towards negative potentials (Wandlowski & Kretschmer, 1986).
Synthesis Applications
This compound serves as a raw material in chemical synthesis. Zhang et al. (2010) utilized this compound under microwave irradiation to synthesize pyridine 2, 6-dicarboxylic acid. This research demonstrated the efficiency of microwave technology in the synthesis process, optimizing the reaction conditions for better yield (Zhang et al., 2010).
Ion Mobility Spectrometry
This compound has been studied in ion mobility spectrometry. Eiceman, Nazarov, and Stone (2003) explored its positive ion mobility spectra, focusing on its protonated molecule formation and reduced mobilities. This study emphasizes the potential of this compound in standardizing reduced mobilities in ion mobility spectrometry (Eiceman, Nazarov, & Stone, 2003).
Vapor-Phase Photochemistry
Pavlik et al. (1999) investigated the vapor-phase photochemistry of dimethylpyridines, including this compound. Their study revealed the formation of isomerization products under specific conditions, contributing to the understanding of photochemical reactions in dimethylpyridines (Pavlik et al., 1999).
Polymerization Processes
This compound is also involved in polymerization processes. Higashimura et al. (1989) described the living cationic polymerization of vinyl monomers using this compound. This research highlights its role in stabilizing growing carbocations in polymerization (Higashimura et al., 1989).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that 2,3-dimethylpyridine is primarily used as a reagent in organic synthesis . It can catalyze the reduction of esters and ketones, acting as a hydrogenation catalyst .
Mode of Action
In the context of organic synthesis, this compound may interact with its targets by donating or accepting electrons, participating in bond formation or breakage, or acting as a catalyst to speed up the reaction .
Biochemical Pathways
As a reagent in organic synthesis, this compound could potentially influence a variety of biochemical pathways depending on the specific reactions it is involved in .
Pharmacokinetics
Given its chemical structure and properties, it is reasonable to speculate that its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
As a reagent in organic synthesis, it could potentially influence a variety of molecular and cellular processes depending on the specific reactions it is involved in .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, factors such as temperature, pH, and the presence of other chemicals could potentially affect its reactivity and stability .
properties
IUPAC Name |
2,3-dimethylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-6-4-3-5-8-7(6)2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYNZHMRTTWQTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060395 | |
Record name | 2,3-Dimethylpyridine | |
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Molecular Weight |
107.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or yellow liquid; [Alfa Aesar MSDS] | |
Record name | 2,3-Lutidine | |
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Vapor Pressure |
2.69 [mmHg] | |
Record name | 2,3-Lutidine | |
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CAS RN |
583-61-9, 27175-64-0 | |
Record name | 2,3-Lutidine | |
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Record name | 2,3-Lutidine | |
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Record name | Dimethylpyridine | |
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Record name | 2,3-Lutidine | |
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Record name | Pyridine, 2,3-dimethyl- | |
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Record name | 2,3-Dimethylpyridine | |
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Record name | Dimethylpyridine | |
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Record name | 2,3-dimethylpyridine | |
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Record name | 2,3-LUTIDINE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2,3-Dimethylpyridine?
A1: this compound has the molecular formula C7H9N and a molecular weight of 107.15 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers utilize various spectroscopic techniques to characterize this compound. These include:
- Nuclear Magnetic Resonance (NMR): 1H NMR is frequently employed to elucidate the structure of this compound and its derivatives. [, , , , , ]
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups and structural features within the molecule. [, ]
- Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern, aiding in structural confirmation. []
Q3: What are common starting materials for the synthesis of this compound?
A3: this compound can be synthesized from various starting materials, including:
- This compound-N-oxide: This compound is often used as a precursor for synthesizing this compound derivatives. [, , , , , ]
- α-Methyl- or α-Ethyl-acetylacetic acid ester: These esters offer an alternative route for synthesizing this compound. []
Q4: How can this compound be oxidized to form this compound-N-oxide?
A4: this compound can be oxidized to its N-oxide using various oxidizing agents:
- Hydrogen peroxide: This environmentally friendly oxidant, in the presence of a catalyst like sodium tungstate, effectively converts this compound to its N-oxide with high yield. [, ]
- 3-Chloroperbenzoic acid and Peracetic acid: These are alternative oxidizing agents, although hydrogen peroxide is often preferred for its environmental benefits and high atomic efficiency. []
Q5: Can this compound undergo nitration?
A5: Yes, this compound can undergo nitration, typically using nitric acid as the nitrating agent. This reaction often leads to the formation of 4-nitro-2,3-dimethylpyridine-N-oxide. [, , ]
Q6: What is the significance of the reaction between this compound-N-oxide and acetic anhydride?
A6: The reaction of this compound-N-oxide with acetic anhydride is a crucial step in synthesizing certain derivatives. It leads to the formation of 2-acetoxymethyl-substituted pyridines, which can be further modified to obtain desired compounds. [, ]
Q7: What is known about the heat capacity of this compound?
A7: Adiabatic calorimetry studies have determined the heat capacities and enthalpy increments of this compound over a wide temperature range (10 K to 445 K). [, ]
Q8: Does this compound exhibit any phase transitions?
A8: While this compound itself doesn't show distinct phase transitions, a small anomaly or "bump" is observed in its heat capacity curve, indicating potential subtle structural changes within the solid state. []
Q9: What is known about the vapor pressure and critical properties of this compound?
A9: Researchers have measured the vapor pressure of this compound using comparative ebulliometry. This data, along with experimentally determined critical temperatures and derived critical pressures and densities, allow for the calculation of ideal-gas thermodynamic properties. []
Q10: What are the potential applications of this compound and its derivatives?
A10: this compound derivatives have shown promise in various fields:
- Pharmaceuticals: They serve as key intermediates in synthesizing proton pump inhibitors, a class of drugs used to treat ulcers and acid reflux. [, , , ]
- Coordination Chemistry: this compound can act as a ligand in coordination complexes with transition metals. These complexes have applications in catalysis and materials science. [, , ]
Q11: Are there any computational studies on this compound?
A11: Yes, computational chemistry plays a role in understanding the properties and behavior of this compound. Density Functional Theory (DFT) calculations have been employed to study coordination interactions between this compound and metal complexes, providing insights into binding affinities and electronic structures. []
Q12: How does the structure of this compound relate to its activity?
A12: The specific arrangement of methyl groups on the pyridine ring in this compound influences its steric properties, affecting its binding affinity to various targets like enzymes and metal centers. Understanding this structure-activity relationship is crucial for designing derivatives with enhanced properties. [, ]
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